Cas no 157078-47-2 (1H-3a,6-Methanoazulen-1-one, 2,3,4,5,6,7-hexahydro-3,7,7,8-tetramethyl-, (3R,3aS,6R)-rel-)
157078-47-2 structure
Product Name:1H-3a,6-Methanoazulen-1-one, 2,3,4,5,6,7-hexahydro-3,7,7,8-tetramethyl-, (3R,3aS,6R)-rel-
CAS No:157078-47-2
MF:C15H22O
MW:218.335139963557
CID:142400
Update Time:2024-03-01
1H-3a,6-Methanoazulen-1-one, 2,3,4,5,6,7-hexahydro-3,7,7,8-tetramethyl-, (3R,3aS,6R)-rel- Chemical and Physical Properties
Names and Identifiers
-
- 1H-3a,6-Methanoazulen-1-one,2,3,4,5,6,7-hexahydro-3,7,7,8-tetramethyl-, (3R,3aS,6R)-rel-
- 1H-3a,6-Methanoazulen-1-one,2,3,4,5,6,7-hexahydro-3,7,7,8-tetramethyl-, (3a,3ab,6b)-
- Albaflavenone
- 1H-3a,6-Methanoazulen-1-one, 2,3,4,5,6,7-hexahydro-3,7,7,8-tetramethyl-, (3R,3aS,6R)-rel-
- (+)-epi-isozizaen-5-one
- (1R,2S,8S)-2,6,7,7-tetramethyltricyclo[6.2.1.0(1,5)]undec-5-en-4-one
-
- Inchi: 1S/C15H22O/c1-9-7-12(16)13-10(2)14(3,4)11-5-6-15(9,13)8-11/h9,11H,5-8H2,1-4H3/t9-,11-,15+/m1/s1
- InChI Key: SHUZZAXJEJPUGA-OSQNNJELSA-N
- SMILES: C1(=O)C2[C@@]3(C[C@]([H])(C(C)(C)C=2C)CC3)[C@H](C)C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- XLogP3: 3.681
1H-3a,6-Methanoazulen-1-one, 2,3,4,5,6,7-hexahydro-3,7,7,8-tetramethyl-, (3R,3aS,6R)-rel- Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
157078-47-2 (1H-3a,6-Methanoazulen-1-one, 2,3,4,5,6,7-hexahydro-3,7,7,8-tetramethyl-, (3R,3aS,6R)-rel-) Related Products
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